methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by three distinct substituents:
- 3-position: A 4-chlorophenyl group, which may enhance hydrophobic interactions in biological targets.
- 1-position: A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing moiety that improves solubility and electronic properties.
- 6-position: An isopropyl group, contributing to steric bulk and lipophilicity.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-12(2)17-10-16(21(26)29-3)18-19(13-4-6-14(22)7-5-13)24-25(20(18)23-17)15-8-9-30(27,28)11-15/h4-7,10,12,15H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXMCRGMKWGOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)OC)C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies and case analyses.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 436.0 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its significant biological activity. The presence of the 4-chlorophenyl group and the dioxidotetrahydrothiophen moiety contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O4S |
| Molecular Weight | 436.0 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds within this class can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. It acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. By inhibiting PDE4, this compound may reduce the levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma.
Agonistic Activity on PPAR Receptors
A notable aspect of the biological activity of this compound is its role as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activity suggests potential applications in metabolic disorders, including dyslipidemia and type 2 diabetes. SAR studies indicate that the steric configuration around the pyrazolo ring significantly influences PPAR activation potency .
Study on Lipid Regulation
In a study involving high-fructose-fed rats, a derivative similar to this compound was shown to effectively reduce plasma triglyceride levels comparable to fenofibrate, a well-known lipid-regulating agent . This underscores the therapeutic potential of this compound in managing hyperlipidemia.
Inhibition of Xanthine Oxidase
Another study highlighted the ability of pyrazolo[3,4-b]pyridine compounds to inhibit xanthine oxidase activity. This inhibition is relevant for conditions like gout and hyperuricemia, where elevated uric acid levels pose health risks. The structure-function relationship suggests that modifications in the substituents can enhance inhibitory potency against xanthine oxidase .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of key analogs:
Structural and Functional Group Comparisons
*Calculated based on formula C22H22ClN3O4S.
Key Observations:
Position 1 Substitutions: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone, enhancing polarity and hydrogen-bonding capacity compared to simpler aryl groups (e.g., 4-fluorophenyl in CAS 938001-13-9) . Sulfones are known to improve solubility and metabolic stability in drug design . The 4-chlorophenylmethyl group in CAS 937597-74-5 increases steric bulk but lacks the sulfone’s electronic effects.
Position 3 and 6 Substitutions: The 4-chlorophenyl group at position 3 in the target compound may enhance receptor binding affinity through halogen bonding, a feature absent in cyclopropyl (CAS 1011398-35-8) or methyl-substituted analogs .
Functional Group at Position 4 :
- Ester derivatives (target compound, CAS 938001-13-9) are typically prodrugs, whereas carboxylic acids (CAS 937597-74-5) may exhibit direct target engagement but poorer bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
